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Compound of Interest

Compound Name: CAY10746

Cat. No.: B10821377 Get Quote

In the landscape of kinase inhibitor research, particularly for therapeutic areas involving

cytoskeletal dynamics, cell adhesion, and smooth muscle contraction, Rho-associated coiled-

coil containing protein kinase (ROCK) inhibitors are of significant interest. This guide provides a

detailed comparison of the selectivity profile of CAY10746 against other well-known ROCK

inhibitors, supported by available experimental data.

Kinase Inhibitor Selectivity Profiles
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity.

Off-target effects can lead to undesirable side effects, while polypharmacology can sometimes

be beneficial. Here, we compare the inhibitory activity of CAY10746 with other widely used

ROCK inhibitors.

Data Presentation: Inhibitory Activity of ROCK Inhibitors

The following table summarizes the available half-maximal inhibitory concentration (IC50) and

inhibitory constant (Ki) values for CAY10746 and other ROCK inhibitors against ROCK1,

ROCK2, and a selection of other kinases. This data provides a quantitative measure of their

potency and selectivity.
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Inhibitor Target IC50 (µM) Ki (µM)

CAY10746 ROCK1 0.014[1] -

ROCK2 0.003[1] -

Y-27632 ROCK1 - 0.22

ROCK2 - 0.30

PKA >250 -

PKC >250 -

Fasudil ROCK1 - 0.33[2]

ROCK2 0.158[2] -

PKA 4.58[2] 1.6[3]

PKC 12.30[2] 3.3[3]

PKG 1.650[2] 1.6[3]

MLCK - 36[3]

GSK269962A ROCK1 0.0016[4][5] -

ROCK2 0.004[4][5] -

Selectivity

>30-fold vs. a panel of

serine/threonine

kinases[4][5]

-

Note: A comprehensive kinase selectivity panel for CAY10746 is not publicly available at this

time. The data presented here is based on published findings for individual or small panels of

kinases. The selectivity of GSK269962A is noted as being over 30-fold more selective for

ROCK1/2 than for other kinases in a tested panel[4][5].

Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for its characterization. Below is a

generalized protocol for an in vitro kinase inhibition assay, representative of the methodologies
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used to obtain the data presented above.

Detailed Methodology: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., CAY10746) against a panel of purified protein kinases.

Materials:

Purified recombinant protein kinases

Specific peptide or protein substrates for each kinase

Test compound (ROCK inhibitor)

Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays

Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and other necessary co-factors

96-well or 384-well assay plates

Scintillation counter or filter-binding apparatus for radiometric assays

Luminometer or fluorescence plate reader for non-radiometric assays

Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Compound Preparation: A stock solution of the test compound is prepared in a suitable

solvent, typically dimethyl sulfoxide (DMSO). A series of dilutions are then prepared to

generate a range of concentrations for IC50 determination.

Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared in the

assay buffer containing the purified kinase enzyme and its specific substrate.

Inhibitor Incubation: The serially diluted test compound is added to the wells of the assay

plate. A control group with DMSO alone (no inhibitor) is also included. The kinase reaction
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mixture is then added to the wells, and the plate is incubated for a predetermined period

(e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow for the binding of the

inhibitor to the kinase.

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. For

radiometric assays, radiolabeled ATP is used.

Reaction Incubation: The plate is incubated for a specific duration (e.g., 30-60 minutes) at a

controlled temperature to allow for the phosphorylation of the substrate by the kinase.

Reaction Termination: The reaction is stopped, typically by the addition of a solution

containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

Detection of Kinase Activity:

Radiometric Assay: The phosphorylated substrate is separated from the unreacted

radiolabeled ATP, often by capturing the substrate on a filter membrane. The amount of

incorporated radioactivity is then quantified using a scintillation counter.

Non-Radiometric Assay (e.g., ADP-Glo™): The amount of ADP produced during the

kinase reaction is measured. The ADP is converted to ATP, which is then used in a

luciferase-based reaction to generate a luminescent signal that is proportional to the

kinase activity.

Data Analysis: The kinase activity at each inhibitor concentration is expressed as a

percentage of the activity in the control (DMSO only) wells. The IC50 value, which is the

concentration of the inhibitor that reduces kinase activity by 50%, is then calculated by fitting

the data to a dose-response curve.

ROCK Signaling Pathway
To understand the mechanism of action of ROCK inhibitors, it is essential to visualize their

position in the relevant signaling cascade. The diagram below illustrates the canonical ROCK

signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligands
(e.g., LPA, S1P, Thrombin)

GPCR

RhoGEFs

RhoA-GDP
(Inactive)

GDP/GTP
Exchange

RhoA-GTP
(Active)

ROCK
(ROCK1/ROCK2)

Activation

RhoGAPs

GTP
Hydrolysis

Myosin Light Chain
Phosphatase (MLCP)

Inhibition

Myosin Light Chain
(MLC)

Phosphorylation

LIM Kinase
(LIMK)

Phosphorylation

Phospho-MLC

Dephosphorylation

Actomyosin
Contraction

Stress Fiber
Formation

Cofilin

Phosphorylation
(Inactivation)

Actin
Polymerization

Phospho-Cofilin
(Inactive)

Click to download full resolution via product page

Caption: The ROCK signaling pathway.
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This guide provides a comparative overview of CAY10746 in the context of other ROCK

inhibitors. The provided data and protocols are intended to aid researchers in their

experimental design and interpretation of results. Further comprehensive profiling of CAY10746
against a broad kinase panel would be invaluable for a more complete understanding of its

selectivity and potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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